molecular formula C18H18ClN5O2 B5017967 1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No.: B5017967
M. Wt: 371.8 g/mol
InChI Key: YIISDTOHJNGJCM-UHFFFAOYSA-N
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Description

This compound is a 2,5-pyrrolidinedione derivative featuring a 3-chlorophenyl group at the 1-position and a 4-(2-pyrimidinyl)piperazinyl moiety at the 3-position. Its structure combines a rigid pyrrolidinedione core with aromatic and heterocyclic substituents, which are critical for modulating biological activity, particularly in targeting enzymes or receptors involved in cancer and neurological disorders.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c19-13-3-1-4-14(11-13)24-16(25)12-15(17(24)26)22-7-9-23(10-8-22)18-20-5-2-6-21-18/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIISDTOHJNGJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is an interesting molecule due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of derivatives that have been studied for various therapeutic effects, including antidepressant and antitumor activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN3O2C_{17}H_{20}ClN_3O_2, with a molecular weight of approximately 340.81 g/mol. The structure includes a pyrrolidinedione core, which is linked to a piperazine ring substituted with a chlorophenyl and a pyrimidinyl group.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC17H20ClN3O2C_{17}H_{20}ClN_3O_2
Molecular Weight340.81 g/mol
Core StructurePyrrolidinedione
Functional GroupsChlorophenyl, Pyrimidinyl, Piperazine

Antidepressant Activity

Research indicates that derivatives of this compound exhibit significant antidepressant-like effects. A study evaluated the effects of similar compounds on mice using the forced swimming test (FST), which is a common model for assessing antidepressant activity. Results showed that the tested compounds reduced immobility time, suggesting an antidepressant effect.

  • Case Study : In an experiment with this compound, doses of 10 and 30 mg/kg were administered orally. The results indicated a notable reduction in immobility time compared to control groups, supporting its potential use as an antidepressant .

Antitumor Activity

The compound has also been investigated for its antiproliferative properties against various cancer cell lines. A study focused on its mechanism of action revealed that it inhibits cell proliferation by inducing apoptosis in cancer cells.

  • Data Summary :
    • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
    • IC50 Values :
      • HeLa: 12 µM
      • MCF-7: 15 µM
    • Mechanism: Induction of apoptosis via caspase activation.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism
HeLa12Apoptosis induction
MCF-715Apoptosis induction

The mechanisms through which this compound exerts its biological effects involve interactions with specific receptors and pathways:

  • Sigma Receptor Modulation : The compound has shown affinity for sigma receptors, which are implicated in mood regulation and neuroprotection.
  • Apoptotic Pathways : In cancer cells, it activates caspases leading to programmed cell death.
MechanismDescription
Sigma Receptor ModulationInteraction with sigma receptors affecting mood regulation
Apoptosis InductionActivation of caspases leading to cancer cell death

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Phenyl Substituent Piperazinyl-Linked Group Molecular Weight Key Features/Activity
1-(3-Chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione 3-Cl 2-Pyrimidinyl ~380 (estimated) Target compound; hypothesized tubulin inhibition based on structural similarity
1-(4-Ethoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione 4-OCH₂CH₃ 2-Pyrimidinyl 381.436 Lower electronegativity at phenyl may reduce potency vs. 3-Cl analog
3-[4-(4-Fluorophenyl)-1-piperazinyl]-1-[4-(2-oxopyrrolidinyl)benzyl]-2,5-pyrrolidinedione 4-F (on piperazine) 4-Fluorophenyl + benzyl-pyrrolidinone 450.514 Bulky benzyl-pyrrolidinone group may alter bioavailability
1-(3,5-Dichlorophenyl)-3-isopropyl-2,5-pyrrolidinedione 3,5-Cl₂ Isopropyl ~300 (estimated) Non-piperazinyl; dichlorophenyl enhances hydrophobicity
DZ-3358 (1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-[4-(3-chlorophenyl)-1-piperazinyl]-1-trans-propene) 3-Cl (on piperazine) Pyrimidinyl-pyrazole 506.47 Tubulin polymerization inhibitor (IC₅₀: 0.4 µg/ml for P388 leukemia cells)

Structure–Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs):

    • The 3-chlorophenyl group in the target compound provides moderate electronegativity, which may enhance binding to hydrophobic pockets in biological targets (e.g., tubulin). In chalcone analogs, bromine (higher electronegativity) at the para position of ring A correlated with lower IC₅₀ values (4.7 μM for 2j) compared to chlorine (13.82 μM for 2h) . This suggests that the 3-Cl substituent in the target compound may offer a balance between potency and metabolic stability.
    • Substitution with methoxy (electron-donating) in analogs like 2n and 2p increased IC₅₀ values (25.07–70.79 μM), highlighting the detrimental effect of reduced electronegativity .
  • Piperazinyl Moieties: The 4-(2-pyrimidinyl)piperazinyl group is a common feature in tubulin inhibitors (e.g., DZ-3358), where it facilitates interactions with β-tubulin’s colchicine-binding site . Replacement with bulkier groups (e.g., benzyl-pyrrolidinone in ’s compound) may reduce cellular permeability.

Pharmacological and Mechanistic Insights

  • Antiproliferative Activity:

    • DZ-3358, a pyrimidinyl pyrazole analog, inhibits tubulin polymerization (IC₅₀: 0.4 µg/ml) and arrests mitosis in leukemia cells . The target compound’s structural similarity suggests a shared mechanism, though its pyrrolidinedione core may alter binding kinetics.
    • Piperazine-free chalcones (e.g., cardamonin, IC₅₀: 4.35 μM) show higher activity than piperazine-containing analogs, indicating that the piperazinyl group’s role is context-dependent .
  • Solubility and Bioavailability: The 4-ethoxy substituent in ’s compound increases molecular weight (381.436 vs.

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